Singular Regulatory Indication for Histomoniasis Prevention in Turkeys Versus Roxarsone
Nitarsone is the only organoarsenical specifically approved for prevention of histomoniasis (blackhead disease) in turkeys, whereas roxarsone is indicated for coccidiosis control [1]. This indication specificity is rooted in differential antiprotozoal activity spectra: nitarsone targets Histomonas meleagridis, while roxarsone targets Eimeria spp. [2]. Substitution for histomoniasis prevention lacks regulatory and efficacy justification.
| Evidence Dimension | Indicated pathogen target and approved therapeutic indication |
|---|---|
| Target Compound Data | Histomonas meleagridis (histomoniasis/blackhead disease prevention in turkeys) |
| Comparator Or Baseline | Roxarsone: Eimeria spp. (coccidiosis prevention in chickens) |
| Quantified Difference | Mutually exclusive primary indications |
| Conditions | U.S. FDA-approved veterinary labeling; poultry production |
Why This Matters
Procurement for histomoniasis-related research or regulatory residue analysis requires nitarsone specifically; roxarsone cannot serve as an analytical surrogate or therapeutic substitute.
- [1] Wikipedia. Nitarsone. Accessed 2026. View Source
- [2] MetaCyc. Roxarsone (and nitarsone) degradation IV pathway summary. SRI International. View Source
